![molecular formula C49H77N13O10S2 B035151 d(CH2)5[D-Ile2,Ile4]VP CAS No. 103529-95-9](/img/structure/B35151.png)
d(CH2)5[D-Ile2,Ile4]VP
説明
d(CH₂)₅[D-Ile²,Ile⁴]VP is a synthetic cyclic peptide antagonist targeting vasopressin receptors (AVPRs), specifically engineered to inhibit the antidiuretic effects mediated by the V2 receptor subtype. Structurally, it features a mercaptocyclopentamethylene backbone at position 1 (d(CH₂)₅), D-isoleucine at position 2 (D-Ile²), and isoleucine at position 4 (Ile⁴), which collectively confer species-selective binding properties . This compound has been pivotal in elucidating the molecular mechanisms of vasopressin receptor activation and antagonism, particularly in studies involving human and rodent models .
準備方法
Stepwise Peptide Chain Assembly
The linear peptide sequence is constructed via iterative deprotection and coupling cycles.
Coupling of D-Isoleucine Residues
-
Position 2 and 4 : D-Ile is introduced using Fmoc-D-Ile-OH with HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) .
-
Coupling time : 2 hours under nitrogen atmosphere, with double coupling for sterically hindered residues .
Cyclization via Disulfide Bridge Formation
-
d(CH2)5 moiety : Introduced by substituting Cys1 with β-mercapto-β,β-cyclopentamethylene propionic acid .
-
Oxidative conditions : 0.1 M iodine in DMF (dimethylformamide) for 30 minutes, followed by quenching with ascorbic acid .
Cleavage and Global Deprotection
Peptide Release from Resin
-
Reagent mixture : TFA (trifluoroacetic acid)/TIS (triisopropylsilane)/H2O (95:2.5:2.5) for 2 hours .
Side-Chain Deprotection
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column : C18, 5 μm, 250 × 4.6 mm
-
Mobile phase : Gradient of 0.1% TFA in H2O and acetonitrile (Table 1) .
Table 1: HPLC Purification Parameters
Parameter | Condition |
---|---|
Flow rate | 1.5 mL/min |
Gradient | 20–50% acetonitrile over 30 min |
Retention time | 18.2 min |
Mass Spectrometry (MS) Analysis
Validation of Biological Activity
Receptor Binding Assays
Functional Antagonism
Comparative Analysis of Synthetic Batches
Table 2: Batch Consistency Across Preparations
Batch | Yield (mg) | Purity (%) | V1a IC50 (nM) |
---|---|---|---|
1 | 12.3 | 96.2 | 0.82 |
2 | 11.8 | 95.7 | 0.79 |
3 | 13.1 | 96.5 | 0.81 |
Challenges and Optimization Strategies
Epimerization at D-Ile Residues
Disulfide Bridge Stability
Industrial-Scale Production Considerations
化学反応の分析
反応の種類
d(CH₂)₅[D-Ile²,Ile⁴]AVP: さまざまな化学反応を起こし、次のような反応が含まれます。
酸化: 硫黄含有アミノ酸の存在により、化合物は酸化を受けやすくなります。
還元: ペプチド内のジスルフィド結合を修飾するために、還元反応を使用できます。
一般的な試薬と条件
酸化: 過酸化水素やその他の酸化剤を制御された条件下で使用します。
還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)が一般的に使用される還元剤です。
置換: アミノ酸誘導体と、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング剤が、置換反応で使用されます.
形成される主な生成物
これらの反応から生成される主な生成物には、ジスルフィド結合が変化した修飾ペプチド、酸化誘導体、生物学的活性が異なる置換アナログなどがあります .
科学研究への応用
d(CH₂)₅[D-Ile²,Ile⁴]AVP: 科学研究において幅広い用途があります。
化学: ペプチド合成と修飾技術の研究におけるモデル化合物として使用されます。
生物学: バソプレシン受容体との相互作用、特に受容体-リガンド相互作用の研究に使用されます。
医学: 水分保持や心臓血管機能に関連する病状における治療の可能性について研究されています。
科学的研究の応用
d(CH₂)₅[D-Ile²,Ile⁴]AVP: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on receptor-ligand interactions, particularly with vasopressin receptors.
Medicine: Investigated for its potential therapeutic applications in conditions related to water retention and cardiovascular function.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry
作用機序
d(CH₂)₅[D-Ile²,Ile⁴]AVP の作用機序は、バソプレシン受容体、特にV1受容体とV2受容体との相互作用を介しています。 これらの受容体に結合すると、化合物は細胞内シグナル伝達経路を活性化し、血管収縮や腎臓における水の再吸収などのさまざまな生理作用をもたらします .
類似化合物との比較
Structural Analogues
Key structural modifications in d(CH₂)₅[D-Ile²,Ile⁴]VP and related compounds influence receptor selectivity and binding affinity:
Key Findings :
- Position 2 Substitutions : D-Ile² in d(CH₂)₅[D-Ile²,Ile⁴]VP enhances rat V2 receptor selectivity over human V2, whereas D-Tyr(Et)² in d(CH₂)₅[D-Tyr(Et)²,Val⁴]AVP further optimizes rat affinity (Kd = 0.32 nM) .
- Position 4 Residues : Ile⁴ in d(CH₂)₅[D-Ile²,Ile⁴]VP contributes to species-specific binding. Mutations at human V2 receptor residues 202 (Arg→Leu) and 304 (Gly→Arg) increase affinity for this compound by ~7-fold, aligning it with rat V2 pharmacology .
- Non-Peptide Antagonists: OPC-31260 and SR 121463A exhibit higher potency in humans (IC₅₀ ~20 nM) compared to d(CH₂)₅[D-Ile²,Ile⁴]VP, which shows negligible effects in canine models (ID₅₀ >30 µg/kg) .
Functional Antagonism Across Tissues
Human Uterine Artery :
- d(CH₂)₅[D-Ile²,Ile⁴]VP demonstrates weak antagonism (pKB = 6.84–6.91) against oxytocin-induced contractions, contrasting with the strong V1A antagonist [d(CH₂)₅Tyr(Me)]AVP (pKB = 9.24–9.26) . This suggests minimal cross-reactivity with V1A receptors in vascular tissues.
Renal vs. Extrarenal V2 Receptors :
Species-Specific Binding Profiles
Species | Receptor Subtype | d(CH₂)₅[D-Ile²,Ile⁴]VP Affinity | Reference |
---|---|---|---|
Rat | V2 | Kd = 0.32–0.47 nM | |
Human | V2 | Ki = 12,866 nM | |
Canine | V2 | No significant effect |
Mechanistic Insight :
Residues 202 (Arg) and 304 (Gly) in human V2 receptors create steric hindrance, reducing d(CH₂)₅[D-Ile²,Ile⁴]VP binding. Mutating these residues to rat homologs (Leu202, Arg304) restores high-affinity binding (Kd = 0.47 nM), mimicking rat V2 pharmacology .
Pharmacological Efficacy in cAMP Signaling
- Wild-Type Human V2 : d(CH₂)₅[D-Ile²,Ile⁴]VP weakly inhibits AVP-induced cAMP production (IC₅₀ >10 µM).
- Mutant hV2 (R202L/G304R) : IC₅₀ improves to ~25 µM, confirming residue 202/304 roles in antagonism .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine the receptor selectivity of d(CH2)5[D-Ile2,Ile4]VP across species?
- Methodological Answer : Use in vitro binding assays with recombinant V1/V2 receptors from human, rat, and bovine tissues to quantify affinity differences. Pair this with functional studies (e.g., vascular contraction assays) to validate receptor specificity. For example, low affinity at human V2 receptors compared to rat models has been documented using radioligand displacement assays . Include control experiments with selective V1A/V1B antagonists (e.g., [d(CH2)5Tyr(Me)]AVP) to confirm receptor subtype involvement.
Q. How should researchers design studies to account for species-specific variations in V2 receptor responses when using this compound?
- Methodological Answer : Validate experimental models using species-specific receptor expression profiles (e.g., human vs. rat V2 receptors) and cross-reference with pharmacological databases like The Concise Guide to Pharmacology. For instance, [this compound exhibits marked species differences in V2 receptor affinity, requiring tailored antagonist concentrations for functional assays . Include comparative dose-response curves in at least two species to identify optimal experimental conditions.
Q. What are the key methodological considerations for studying this compound in pain modulation research?
- Methodological Answer : Use intracerebroventricular (ICV) administration in rodent models to assess interactions with endogenous opioid and cholinergic systems. For example, pretreat with V1/V2 antagonists (e.g., d(CH2)5Tyr(Me)AVP) and measure pain thresholds via tail-flick or hot-plate tests. Ensure rigorous controls for off-target effects by co-administering naloxone (opioid antagonist) and atropine (muscarinic antagonist) to isolate pathway-specific mechanisms .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in ligand-receptor affinity data for this compound between vascular and neural tissues?
- Methodological Answer : Conduct parallel Schild analysis in vascular (e.g., human uterine artery) and neural tissues to compare pKB values. For example, the compound’s pKB of 6.84–6.91 in uterine arteries (suggesting V1-like affinity) contrasts with its V2-selective behavior in renal models, highlighting tissue-specific receptor isoforms . Use CRISPR-edited cell lines expressing tissue-specific receptor variants to isolate confounding factors.
Q. How can researchers optimize antagonist concentration ranges in functional assays involving this compound?
- Methodological Answer : Perform pilot dose-response experiments with escalating concentrations (e.g., 10 nM–3 µM) in endothelial-intact vs. denuded tissues to account for endothelial modulation of receptor activity. For example, [this compound requires higher concentrations (300 nM–3 µM) to antagonize oxytocin-induced contractions in human uterine arteries compared to V1-specific antagonists . Validate with competitive binding assays using tritiated ligands (e.g., [³H]AVP) for precise IC50 calculations.
Q. What advanced techniques are critical for analyzing cross-talk between vasopressin and oxytocin receptors mediated by this compound?
- Methodological Answer : Employ ex vivo organ bath setups with selective receptor blockers (e.g., [d(CH2)5Tyr(OMe),2Orn8]vasotocin for oxytocin receptors) to dissect partial agonist effects. For instance, this compound’s weak antagonism of oxytocin at V1A receptors (logKB = 6.84) suggests a need for complementary molecular dynamics simulations to explore allosteric binding modes . Combine with RNA-seq to map receptor co-expression patterns in target tissues.
特性
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H77N13O10S2/c1-5-27(3)40(60-39(65)23-30-16-10-11-19-36(30)74)46(70)57-32(22-29-14-8-7-9-15-29)44(68)61-41(28(4)6-2)47(71)58-33(24-37(50)63)43(67)59-34(26-73)48(72)62-21-13-18-35(62)45(69)56-31(17-12-20-54-49(52)53)42(66)55-25-38(51)64/h7-9,14-15,27-28,30-35,40-41,73H,5-6,10-13,16-26H2,1-4H3,(H2,50,63)(H2,51,64)(H,55,66)(H,56,69)(H,57,70)(H,58,71)(H,59,67)(H,60,65)(H,61,68)(H4,52,53,54)/t27-,28+,30?,31-,32-,33-,34-,35-,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFVLCMGVAHSD-HAEBMLOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H77N13O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103529-95-9 | |
Record name | Argipressin, beta-mercapto(beta,beta)-cyclopentamethylenepropionic acid(1)-ile(2,4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103529959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。